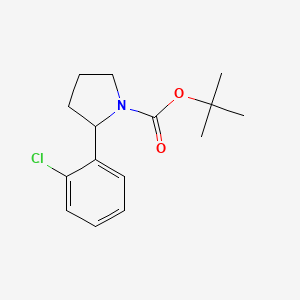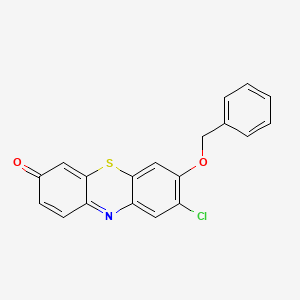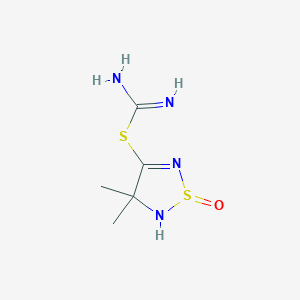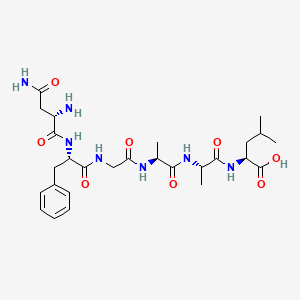![molecular formula C11H11ClN2O2S B14211189 Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate CAS No. 821806-23-9](/img/structure/B14211189.png)
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate is a chemical compound with the molecular formula C11H11ClN2O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyanomethylsulfanyl group.
Vorbereitungsmethoden
The synthesis of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-[(cyanomethyl)sulfanyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Wirkmechanismus
The mechanism of action of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be compared with other carbamate esters, such as:
Methyl carbamate: A simpler carbamate ester with different reactivity and applications.
Phenyl carbamate: Another carbamate ester with a phenyl group, used in different industrial applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemical compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
821806-23-9 |
|---|---|
Molekularformel |
C11H11ClN2O2S |
Molekulargewicht |
270.74 g/mol |
IUPAC-Name |
ethyl N-[4-chloro-2-(cyanomethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)14-9-4-3-8(12)7-10(9)17-6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
PNKXSVHIMSQOBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)


![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)



